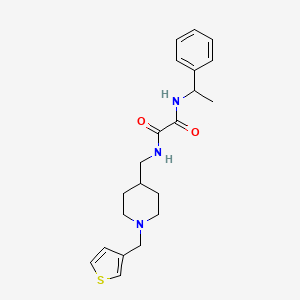

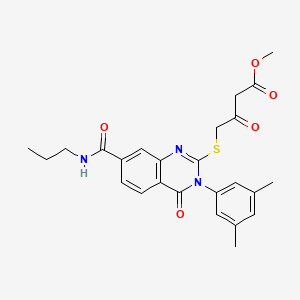

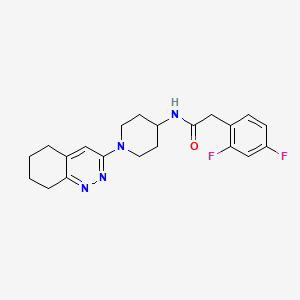

N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide" is a complex molecule that appears to be related to a class of substances that include various functional groups such as phenyl rings, a thiophene moiety, a piperidine ring, and an oxalamide group. These types of compounds are often studied for their potential pharmacological properties, particularly in the realm of analgesia and enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific amides with other reagents to introduce various substituents. For example, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . Although the exact synthesis of "N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure of a fentanyl analogue was determined, revealing centrosymmetrically related cations and a supramolecular motif . Theoretical calculations, such as GIAO/B3LYP, can also be used to compare experimental chemical shifts with calculated absolute shieldings, providing insight into the electronic environment of the molecule .

Chemical Reactions Analysis

Compounds with similar structural features can undergo a variety of chemical reactions. For example, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds . These reactions often involve cyclization, substitution, and rearrangement steps, which could be relevant to the chemical behavior of "N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives can be influenced by their molecular structure. For instance, the helical supramolecular assembly of a dioxalamide compound was observed, with intramolecular hydrogen bonding and soft interactions contributing to its two-dimensional structure . These interactions can affect properties such as solubility, melting point, and reactivity. The presence of a piperidine ring, as seen in the fentanyl analogue, can also influence the basicity and protonation behavior of the molecule .

properties

IUPAC Name |

N'-(1-phenylethyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-16(19-5-3-2-4-6-19)23-21(26)20(25)22-13-17-7-10-24(11-8-17)14-18-9-12-27-15-18/h2-6,9,12,15-17H,7-8,10-11,13-14H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAMBWUXGXAPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)

![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)

![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B3003256.png)

![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)